

Best practices for long-term storage of PF-03814735

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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103

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Technical Support Center: PF-03814735

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of **PF-03814735**, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **PF-03814735** and what is its primary mechanism of action?

A1: **PF-03814735** is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora A and Aurora B kinases.^[1] These serine/threonine kinases are crucial for the regulation of mitosis.^[1] By inhibiting Aurora A and B, **PF-03814735** disrupts key mitotic processes, leading to a block in cytokinesis (the final stage of cell division), which results in the formation of polyploid, multinucleated cells and ultimately inhibits cell proliferation.^{[1][2]} Its primary downstream effect is a reduction in the phosphorylation of histone H3, a key substrate of Aurora B kinase.^[1]

Q2: What are the recommended long-term storage conditions for **PF-03814735**?

A2: Proper storage of **PF-03814735** is critical to maintain its stability and efficacy. Recommendations for both the solid compound and solutions are summarized below.

Q3: In which solvents can I dissolve **PF-03814735**?

A3: **PF-03814735** is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is crucial to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.

Q4: How should I prepare and store stock solutions of **PF-03814735**?

A4: To prepare a stock solution, dissolve **PF-03814735** in high-purity DMSO. To minimize the effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.

Data Presentation: Storage Conditions

Form	Storage Temperature	Duration	Special Considerations
Solid (Powder)	-20°C	Up to 3 years	Keep vial tightly sealed.
4°C	Up to 2 years	Keep vial tightly sealed.	
Solution in DMSO	-20°C	Up to 1 year	Aliquot to avoid freeze-thaw cycles.
-80°C	Up to 2 years	Aliquot to avoid freeze-thaw cycles. Use high-purity DMSO.	

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of **PF-03814735** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HCT-116, HL-60)
- Complete cell culture medium
- **PF-03814735**
- DMSO (for vehicle control)
- 96-well plates
- Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a Coulter Counter
- Multichannel pipette
- Plate reader (for colorimetric or luminescent assays)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare a serial dilution of **PF-03814735** in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **PF-03814735**.
- Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of **PF-03814735** or the vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
- Cell Viability Measurement:
 - Luminescent Assay: Follow the manufacturer's instructions for the cell viability reagent. Typically, this involves adding the reagent to each well, incubating for a short period, and then reading the luminescence on a plate reader.

- Coulter Counter: Trypsinize and resuspend the cells from each well, then count the number of cells using a Coulter Counter.
- Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of cell proliferation inhibition.

Western Blot for Phosphohistone H3

This protocol describes how to detect the inhibition of Aurora B kinase activity by measuring the levels of phosphorylated histone H3 (Ser10).

Materials:

- Cancer cell line
- **PF-03814735**
- DMSO
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against phospho-histone H3 (Ser10)
- Primary antibody for a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **PF-03814735** or vehicle for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
- Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing steps.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Troubleshooting Guide

Issue 1: Reduced or no inhibitory effect of **PF-03814735** observed in a cell-based assay.

- Possible Cause 1: Compound Degradation.
 - Solution: Ensure that **PF-03814735** has been stored correctly (see storage table). Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot.
- Possible Cause 2: Suboptimal Cell Culture Conditions.
 - Solution: Verify the health and confluency of your cells. Ensure that the cell line is not resistant to Aurora kinase inhibitors. Use a positive control (another known Aurora kinase inhibitor) to validate the assay.
- Possible Cause 3: Incorrect Dosing.
 - Solution: Double-check the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

Issue 2: High background or non-specific bands in Western blot for phosphohistone H3.

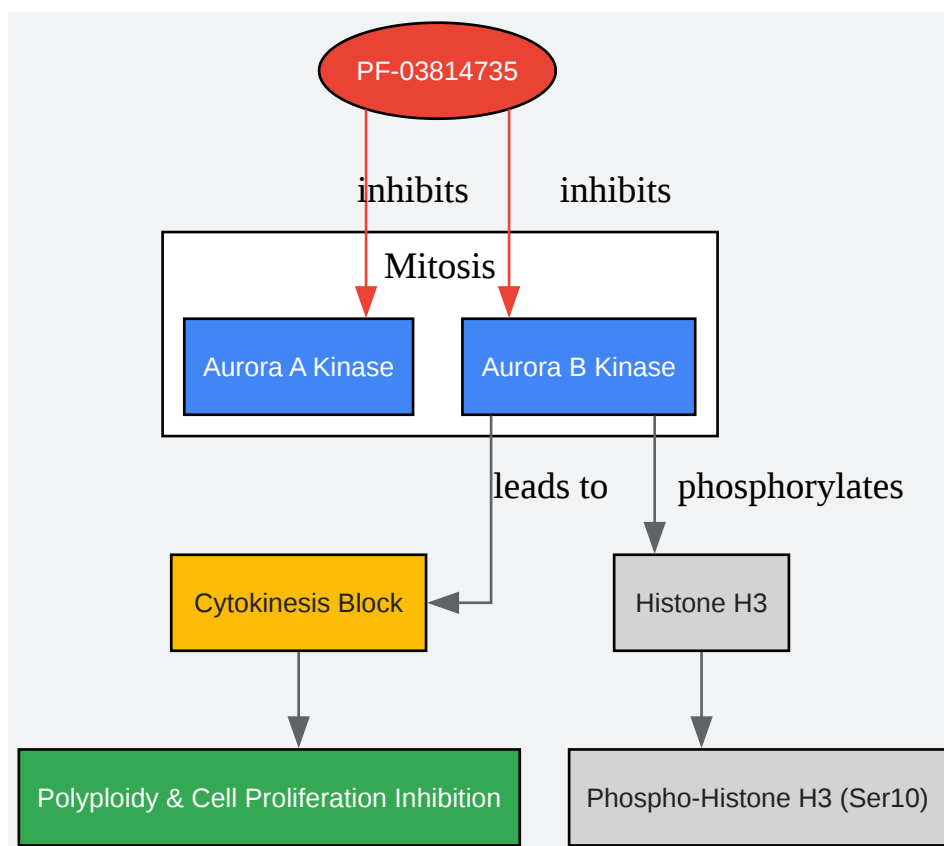
- Possible Cause 1: Insufficient Blocking or Washing.
 - Solution: Increase the blocking time and the number or duration of washes. Ensure the blocking agent is fresh and appropriate for your antibodies.
- Possible Cause 2: Primary Antibody Concentration Too High.
 - Solution: Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.
- Possible Cause 3: Contaminated Buffers.
 - Solution: Prepare fresh buffers, especially the wash buffer (TBST).

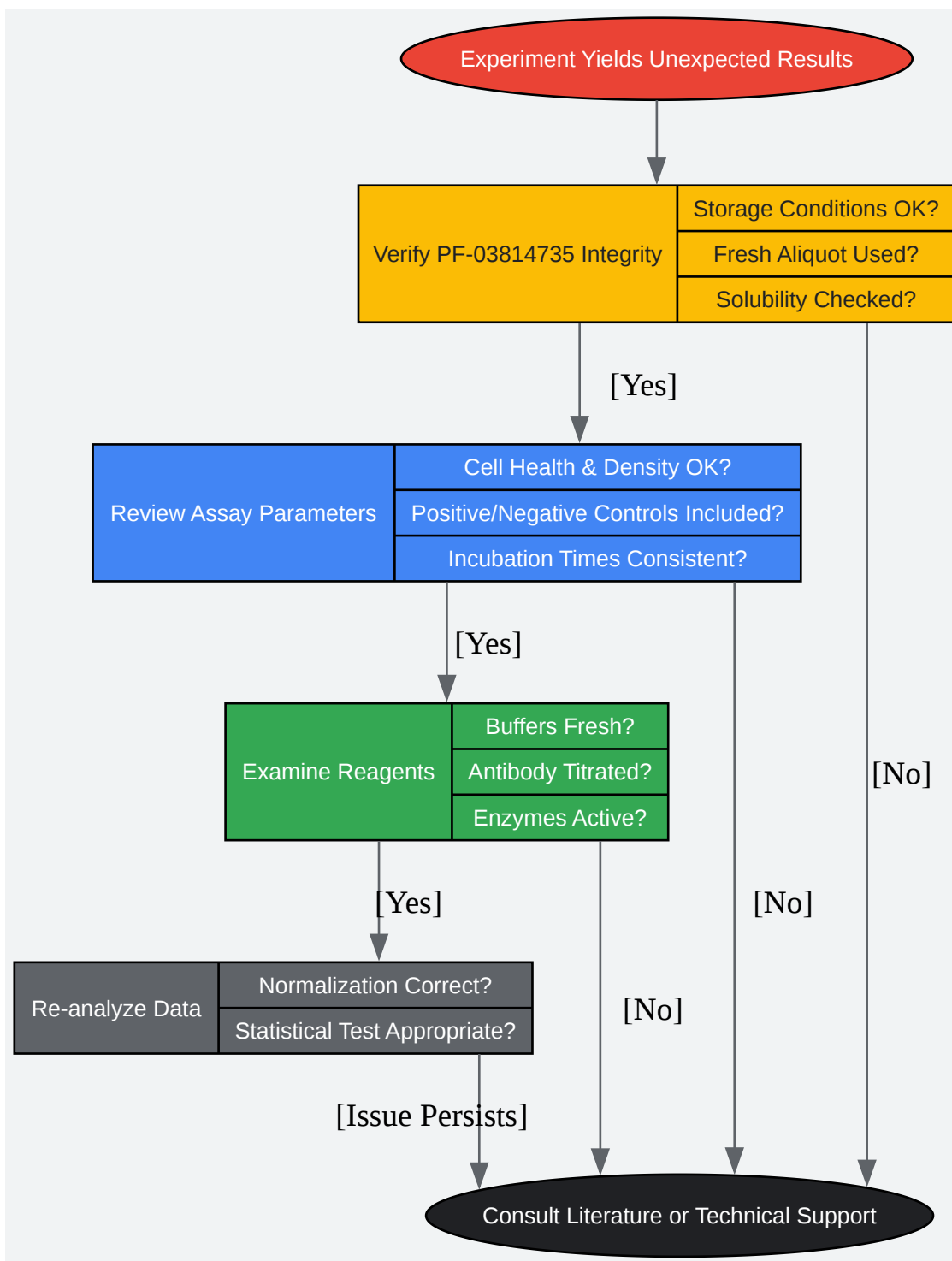
Issue 3: Variability in results between experiments.

- Possible Cause 1: Inconsistent Cell Seeding.
 - Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.

- Possible Cause 2: Edge Effects in Plate-Based Assays.
 - Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
- Possible Cause 3: Fluctuation in Incubation Times.
 - Solution: Standardize all incubation times for cell treatment, antibody incubations, and other time-sensitive steps.

Visualizations





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References

- 1. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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